

An In-depth Technical Guide to 1-Cyclohexenylacetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Cyclohexenylacetonitrile

Cat. No.: B146470

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Cyclohexenylacetonitrile**, a versatile intermediate in organic synthesis. The document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and presents a logical workflow for its preparation.

Core Compound Data

1-Cyclohexenylacetonitrile, also known as 1-cyclohexene-1-acetonitrile, is a useful research compound.^[1] Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ N	[1] [2] [3] [4] [5]
Molecular Weight	121.18 g/mol	[1] [2] [5] [6] [7]
CAS Number	6975-71-9	[1] [2] [3] [4]
Appearance	Clear yellow to orange liquid	[6]
Density	0.947 g/mL at 25 °C	[6] [7] [8]
Boiling Point	144 °C at 90 mmHg	[6] [7] [8]
Refractive Index	n _{20/D} 1.478	[6] [7] [8]
Flash Point	84 °C (183.2 °F) - closed cup	[7] [8]
InChI Key	OYEXEQFKIPJKJK- UHFFFAOYSA-N	[1] [3] [4] [7] [8]

Experimental Protocols

The synthesis of **1-Cyclohexenylacetonitrile** can be achieved through various methods. The following protocols are based on established chemical literature.

Synthesis via Dehydration and Decarboxylation of Cyclohexanone and Cyanoacetic Acid

This common two-step method involves the initial condensation of cyclohexanone and cyanoacetic acid to form an intermediate, followed by decarboxylation.

Step 1: Dehydration to form Cyclohexenyl Cyanoacetic Acid

- Reactants: Cyclohexanone, cyanoacetic acid, and ammonium acetate.
- Solvent: n-hexane.
- Procedure:

- Combine cyclohexanone, cyanoacetic acid, and ammonium acetate in n-hexane in a reaction vessel equipped for dehydration.
- Heat the reaction mixture to a temperature of 125 to 145 °C.
- Maintain the reaction for 1 to 3 hours to facilitate the dehydration reaction, yielding the intermediate cyclohexenyl cyanoacetic acid.[9]

Step 2: Decarboxylation to **1-Cyclohexenylacetonitrile**

- Reactants: Cyclohexenyl cyanoacetic acid intermediate, piperazine (catalyst).
- Solvent: Acetic acid.
- Procedure:
 - Add piperazine and acetic acid to the intermediate from the previous step.
 - Heat the mixture to a temperature of 180 to 200 °C.
 - Allow the decarboxylation reaction to proceed for 2 to 4 hours. The use of piperazine helps to control the rate of carbon dioxide evolution, ensuring a stable reaction.[9]
 - The crude **1-cyclohexenylacetonitrile** is then distilled for purification.

Another variation involves the decarboxylation of cyclohexyldenecyanoacetic acid by heating it to 165–175°C under reduced pressure (35–45 mm). The crude product distills at 100–120°C under these conditions and can be further purified by washing with a sodium carbonate solution and water, followed by drying over anhydrous sodium sulfate.[10]

Analytical Characterization

Spectroscopic methods are essential for the structural confirmation and analysis of **1-Cyclohexenylacetonitrile**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

- Mass Spectrometry (MS): Used for the unambiguous confirmation of the molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: Can be used to identify the characteristic nitrile (C≡N) and alkene (C=C) functional groups.

For quantitative analysis in complex matrices, chromatographic techniques are employed.

- Gas Chromatography/Mass Spectrometry (GC/MS): A highly selective and sensitive method for the separation, identification, and quantification of volatile and semi-volatile compounds like **1-Cyclohexenylacetonitrile**.[\[11\]](#) Sample preparation may involve liquid-liquid extraction with a non-polar solvent or, for solid samples, Soxhlet or ultrasonic extraction.[\[11\]](#)

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **1-Cyclohexenylacetonitrile** from cyclohexanone and cyanoacetic acid.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-Cyclohexenylacetonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Cyclohexenylacetonitrile | 6975-71-9 | Benchchem [benchchem.com]
- 2. CAS 6975-71-9 | 1-Cyclohexenylacetonitrile - Synblock [synblock.com]

- 3. 1-Cyclohexene-1-acetonitrile [webbook.nist.gov]
- 4. 1-Cyclohexene-1-acetonitrile [webbook.nist.gov]
- 5. 1-Cyclohexene-1-acetonitrile | C8H11N | CID 81461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Cyclohexene-1-acetonitrile | 6975-71-9 [chemicalbook.com]
- 7. 1-环己烯基乙腈 92% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1-Cyclohexenylacetonitrile 92 6975-71-9 [sigmaaldrich.com]
- 9. CN104262197A - Synthesis method of 1-cyclohexenylacetonitrile - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. env.go.jp [env.go.jp]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Cyclohexenylacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146470#1-cyclohexenylacetonitrile-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com